molecular formula C10H8O2S B1265879 Benzo[b]thiophene-4-acetic acid CAS No. 2635-75-8

Benzo[b]thiophene-4-acetic acid

Cat. No. B1265879
M. Wt: 192.24 g/mol
InChI Key: IFOMXIGWQFOYLA-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

To a solution of benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester (1 eq.) in ethylene glycol were added an aqueous solution of 38 percent (w/w) potassium hydroxide and water. The reaction was heated at 95° C. for 2 h. The reaction mixture was partitioned between water and toluene, and the organic layer was discarded. The aqueous layer was acidified with aqueous HCl (6N) until pH=2 and extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. To the resulting residue was added a mixture of Et2O/pentane and the precipitate was collected by filtration to provide benzo[b]thiophen-4-yl-acetic acid.
Name
benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH:7]([C:10]1[C:18]2[CH:17]=[CH:16][S:15][C:14]=2[CH:13]=[CH:12][CH:11]=1)C#N)(C)(C)C.[OH-].[K+].O>C(O)CO>[S:15]1[CH:16]=[CH:17][C:18]2[C:10]([CH2:7][C:6]([OH:19])=[O:5])=[CH:11][CH:12]=[CH:13][C:14]1=2 |f:1.2|

Inputs

Step One
Name
benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C(C#N)C1=CC=CC=2SC=CC21)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and toluene
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added
ADDITION
Type
ADDITION
Details
a mixture of Et2O/pentane
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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